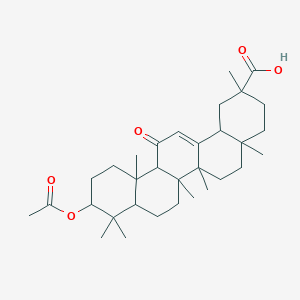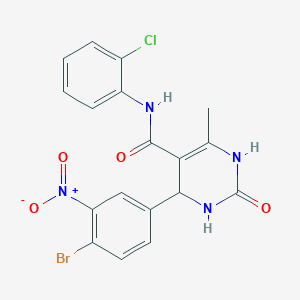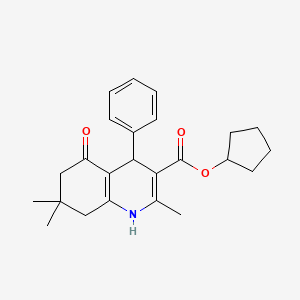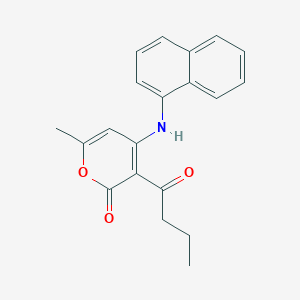
2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile, also known as BDMC, is a chemical compound that has been the subject of scientific research for its potential applications in the field of medicine. BDMC is a member of the nicotinonitrile family of compounds and has been found to exhibit a range of biological activities that make it an interesting target for drug development.
作用機序
The mechanism of action of 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has been shown to inhibit the activity of the enzyme Akt, which is involved in cell survival and proliferation. 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile can induce apoptosis, or programmed cell death, in cancer cells. 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has also been found to inhibit the migration and invasion of cancer cells. In addition, 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.
実験室実験の利点と制限
One of the advantages of using 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile in lab experiments is that it is a relatively stable compound that can be synthesized in high yields and purity. However, one limitation of using 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. In addition, 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has been found to have low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile. One area of interest is the development of 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile-based drugs for the treatment of cancer and inflammation. Another area of interest is the investigation of the mechanism of action of 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile, which could lead to the development of more effective drugs. Finally, future research could focus on improving the solubility of 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile in water, which would make it easier to administer in vivo.
合成法
The synthesis of 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile involves the reaction of 2-chloro-5-ethyl-4,6-dimethylpyridine with sodium benzylthiolate. The resulting product is then treated with potassium cyanide to yield 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile. This synthesis method has been used in several studies to produce 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile in high yields and purity.
科学的研究の応用
2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has been the subject of a number of scientific studies due to its potential applications in the field of medicine. Research has shown that 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Studies have also shown that 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has anti-inflammatory properties and can reduce the production of inflammatory cytokines in vitro. In addition, 2-(benzylthio)-5-ethyl-4,6-dimethylnicotinonitrile has been found to have antioxidant properties and can protect cells from oxidative stress.
特性
IUPAC Name |
2-benzylsulfanyl-5-ethyl-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-4-15-12(2)16(10-18)17(19-13(15)3)20-11-14-8-6-5-7-9-14/h5-9H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWGVRKPJIPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N=C1C)SCC2=CC=CC=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfanyl-5-ethyl-4,6-dimethylpyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide](/img/structure/B5183084.png)
![3,5-dimethyl-1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine](/img/structure/B5183091.png)



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5183121.png)
![3-[(4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5183129.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5183133.png)
![2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5183140.png)
![2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5183144.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5183150.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)

